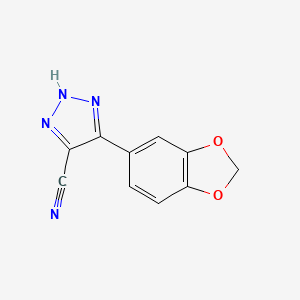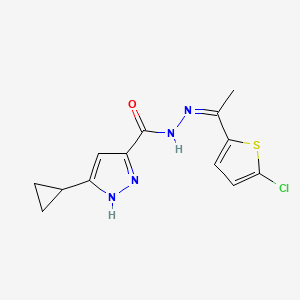
5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of such compounds is critical for understanding their potential interactions and activities. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure.Chemical Reactions Analysis
Compounds with a 1,3-benzodioxol-5-yl group and its derivatives undergo various chemical reactions, highlighting their reactivity and functional versatility. These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.Physical And Chemical Properties Analysis
The physical properties of such compounds, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application . The chemical properties, such as acidity/basicity (pKa values), stability under different conditions, and reactivity with various chemical agents, are fundamental aspects that influence the compound’s behavior in biological systems and its overall efficacy.Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds related to 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile have been investigated for their antimicrobial properties. For instance, novel derivatives synthesized from this compound have shown effectiveness as antimicrobial agents, indicating potential applications in combating microbial infections (Al‐Azmi & Mahmoud, 2020).
Synthesis of Novel Derivatives
Several studies have focused on the synthesis of novel derivatives of 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile, exploring different chemical pathways and characterizing the compounds through spectroscopic and crystallographic analyses. These studies contribute to the broader understanding of the compound’s chemical behavior and potential applications in various fields, such as materials science (Xu et al., 2006).
Pharmaceutical Research
Research has been conducted on derivatives of this compound in the context of pharmaceutical applications. For instance, certain derivatives have shown promise as inhibitors of xanthine oxidoreductase, a key enzyme involved in metabolic processes. This suggests potential therapeutic applications in conditions like hyperuricemia (Matsumoto et al., 2011).
Energetic Materials
Derivatives of 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile have been explored in the development of energetic materials, particularly in the synthesis of compounds with high heat of detonation. These materials are significant in fields like explosives and propellants (Cao et al., 2020).
Antioxidant Activity
Research has also identified antioxidant properties in certain fused heterocyclic compounds derived from 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile. This suggests potential applications in areas where oxidative stress is a concern, such as in aging or chronic diseases (Salem et al., 2015).
Structural and Spectroscopic Studies
There are studies focused on the structural and spectroscopic properties of derivatives, employing techniques like density functional theory. These investigations offer insights into the compound’s behavior at a molecular level, which can be crucial in fields like material science and pharmaceuticals (Singh et al., 2017).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O2/c11-4-7-10(13-14-12-7)6-1-2-8-9(3-6)16-5-15-8/h1-3H,5H2,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXWPRDPEMUJLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NNN=C3C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-dichloro-N-[(4-sulfamoylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2365781.png)

![4-methyl-N-(2-(6-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2365784.png)
![1-{4-[(1,3-Benzothiazol-2-yl)amino]phenyl}ethan-1-one](/img/structure/B2365789.png)


![N'-[(E)-furan-2-ylmethylidene]-3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B2365793.png)
![2-chloro-N-[4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-yl]-N-(prop-2-en-1-yl)pyridine-4-carboxamide](/img/structure/B2365794.png)
![(Z)-methyl 3-allyl-2-((2-(thiophen-2-yl)quinoline-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2365795.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide](/img/structure/B2365797.png)
![1-benzyl-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2365798.png)
![3-Chloro-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2365801.png)